(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
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Overview
Description
The compound (8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
is a unique chemical with the empirical formula C12H12ClF3N2O
and a molecular weight of 292.68
. It is typically available in solid form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string FC(F)(F)C1=CN2C(C(Cl)=C1)=NC(C(C)C)=C2CO
. This indicates the presence of various functional groups including a trifluoromethyl group, a chloro group, and an imidazo[1,2-a]pyridine ring.
Scientific Research Applications
Anticancer Agent Development
This compound has been studied for its potential as an anticancer agent. The imidazo[1,2-a]pyridine moiety is a common feature in molecules that exhibit anticancer activity . Researchers have designed and synthesized derivatives of this compound to target the PI3Kα signaling pathway, which is often associated with tumorigenesis and poor prognosis in cancer patients . By inhibiting this pathway, these derivatives can induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound could serve as a lead for developing new anticancer drugs.
PI3Kα Inhibition for Cancer Therapy
The phosphatidylinositol 3-kinase (PI3K) pathway plays a crucial role in cell growth and survival, and its aberrant activation is linked to cancer progression. Compounds like (8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol can be used to create PI3Kα inhibitors. These inhibitors have shown promise in preclinical studies, offering a new avenue for cancer treatment .
Synthesis of Bioactive Molecules
Imidazo[1,2-a]pyridines are valuable in medicinal chemistry due to their diverse bioactivity. This compound can be used as a starting material or intermediate in the synthesis of various bioactive molecules. Techniques such as microwave-assisted, solvent-free synthesis have been developed to create imidazo[1,2-a]pyridines efficiently, which are important for pharmaceutical applications .
Glucagon-like Peptide 1 Receptor Activation
Research has indicated that derivatives of this compound may act as activators of the glucagon-like peptide 1 receptor (GLP-1R) . This receptor is involved in glucose metabolism, and its activation can increase insulin secretion, making it a potential target for diabetes treatment.
Nematicidal and Fungicidal Activities
Some derivatives of this compound have shown nematicidal and fungicidal activities. These properties can be harnessed to develop new agricultural chemicals that protect crops from nematode and fungal infections, contributing to improved crop yields and food security .
Chemical Research and Early Discovery
The compound is available for purchase to researchers in the early stages of discovery. It is provided as part of a collection of unique chemicals for experimental purposes, although analytical data may not be collected by the supplier. Researchers can use it to explore new reactions and synthesize novel compounds .
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral
according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be toxic if swallowed . The precautionary statements P301 + P310
suggest that if swallowed, one should immediately call a poison center or doctor .
properties
IUPAC Name |
[8-chloro-2-propan-2-yl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O/c1-6(2)10-9(5-19)18-4-7(12(14,15)16)3-8(13)11(18)17-10/h3-4,6,19H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSFSKXNYZMBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol |
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